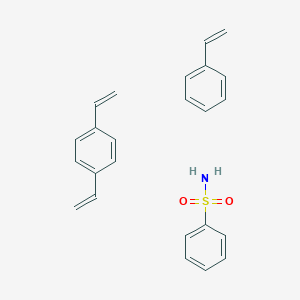

Benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene

説明

準備方法

Preparation Methods of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives are critical in pharmaceutical and materials science due to their bioactive properties. Two primary synthetic routes dominate the literature: cycloaddition reactions and multi-step alkylation processes.

Cycloaddition of Benzenesulfonyl Isocyanates with Dithiocarbamates

A novel [2+2] cycloaddition reaction between benzenesulfonyl isocyanates and dithiocarbamates offers a streamlined pathway to N-(C-amino-alkylthiomethylene)benzenesulfonamide derivatives . Dithiocarbamates (e.g., 1a-f ) are synthesized by treating amines with carbon disulfide and alkyl halides, followed by refluxing with benzenesulfonyl isocyanates in toluene for 6 hours. The reaction proceeds under inert conditions, yielding crystalline products after silica gel chromatography purification. For instance, 2a (C₁₅H₁₆N₂O₂S₂) is obtained in high purity, confirmed by IR spectroscopy (C=N bond at 1545 cm⁻¹) and ¹H-NMR .

Key Advantages :

-

Simplicity : Single-step reaction avoids intermediate isolations.

-

Versatility : Compatible with diverse amine substrates.

Traditional Multi-Step Alkylation Approach

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Dithiocarbamate, sulfonyl isocyanate | Toluene, reflux, 6h | 70–85% | |

| Multi-Step Alkylation | N-methylaniline, CS₂, alkyl halides | Multi-step, 72h | <50% |

The cycloaddition method is superior in efficiency and scalability, making it the preferred industrial choice.

Industrial Synthesis of Styrene via the SM/PO Process

Styrene production is dominated by the Styrene Monomer/Propylene Oxide (SM/PO) process, which integrates ethylbenzene hydroperoxide (EBHP) epoxidation with propylene oxide co-production .

Ethylbenzene Production

Ethylbenzene is synthesized by alkylating benzene with ethene derived from fluid catalytic cracking (FCC) units. Catalysts like ZSM-5 zeolites enable gas-phase reactions at 380–420°C and moderate pressures (10–20 bar), achieving >90% benzene conversion .

Oxidation and Epoxidation

EBHP is formed by oxidizing ethylbenzene with air at 130–150°C and 2–3 bar. Subsequent epoxidation with propene over titanium-silica catalysts yields propylene oxide and 1-phenylethanol . The latter is dehydrated to styrene using acidic catalysts (e.g., Al₂O₃) at 250–300°C, achieving 85–90% selectivity .

SM/PO Process Metrics

| Step | Conditions | Catalyst | Yield |

|---|---|---|---|

| Alkylation | 380–420°C, 10–20 bar | ZSM-5 zeolite | >90% |

| Epoxidation | 75–150°C, <80 bar | Titanium-silica | 80–85% |

| Dehydration | 250–300°C | Al₂O₃ | 85–90% |

This integrated process reduces waste and capital costs, with styrene yields exceeding 75% from ethylbenzene .

Challenges in 1,4-Bis(ethenyl)benzene Synthesis

No direct preparation methods for 1,4-bis(ethenyl)benzene were identified in the provided sources. Industrially, divinylbenzenes are typically synthesized via dehydrogenation of diethylbenzene or palladium-catalyzed coupling reactions. However, the absence of experimental data in the reviewed literature precludes a detailed analysis here.

化学反応の分析

Benzenesulfonamide

Benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted benzenesulfonamides.

Oxidation: It can be oxidized to form benzenesulfonic acid.

Reduction: It can be reduced to form benzenesulfinamide.

1,4-bis(ethenyl)benzene

1,4-bis(ethenyl)benzene can undergo:

Polymerization: It can polymerize to form cross-linked polymers.

Cycloaddition Reactions: It can participate in 2+2 cycloaddition reactions under UV light to form cyclobutane derivatives.

Styrene

Styrene is known for its tendency to undergo:

科学的研究の応用

Medicinal Chemistry

Anticancer and Antimicrobial Agents

Recent studies have highlighted the potential of benzenesulfonamide derivatives as effective anticancer and antimicrobial agents. For instance, a study demonstrated that certain benzenesulfonamide derivatives exhibited strong inhibition against carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth. The derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and displayed selective activity over CA II, suggesting their potential in targeted cancer therapies .

Mechanistic Studies

The mechanism of action for these compounds involves inducing apoptosis in cancer cell lines, such as MDA-MB-231. The derivatives were shown to significantly increase annexin V-FITC positivity, indicating a higher rate of programmed cell death compared to controls . Additionally, these compounds have been evaluated for their antibacterial properties, showing effectiveness in inhibiting bacterial growth and biofilm formation .

Materials Science

Synthesis of Polymers

Styrene is widely recognized for its role as a monomer in the production of polystyrene and other copolymers. Its versatility allows it to be utilized in various applications, including packaging materials, insulation, and disposable products . Furthermore, the incorporation of benzenesulfonamide into polymer matrices has been explored to enhance properties such as thermal stability and processability .

Plasticizers

Benzenesulfonamide compounds have also been investigated as plasticizers in semicrystalline polymers. Their presence can significantly lower the glass transition temperature (Tg), improving the material's processability during molding and extrusion processes . This application is particularly valuable in manufacturing flexible materials that require specific mechanical properties.

Environmental Applications

Chemical Decontamination

A notable application of sulfonamide derivatives is in the field of environmental remediation. Research has indicated that N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide can serve as an effective reagent for the decontamination of chemical warfare agents like sulfur mustard. This compound facilitates the breakdown of toxic agents into less harmful substances, showcasing its potential for environmental cleanup operations .

Summary Table of Applications

| Application Area | Compound Type | Specific Use |

|---|---|---|

| Medicinal Chemistry | Benzenesulfonamide Derivatives | Anticancer and antimicrobial agents |

| Materials Science | Styrene | Monomer for polystyrene production |

| Benzenesulfonamide | Plasticizers to enhance polymer properties | |

| Environmental Science | N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide | Chemical decontamination agent |

Case Studies

- Anticancer Activity Study : A study focused on the synthesis and evaluation of thiazolone–sulfonamide conjugates revealed their potent inhibitory effects on CA IX, with implications for developing targeted cancer therapies .

- Plasticizer Effectiveness : Research on benzenesulfonamide as a plasticizer demonstrated its ability to significantly reduce Tg in polydodecamide, thus enhancing processability during manufacturing .

- Environmental Remediation : The development of N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide has shown promising results in efficiently decontaminating environments affected by sulfur mustard exposure, marking a significant advancement in chemical safety measures .

作用機序

Benzenesulfonamide

Benzenesulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues. By inhibiting these enzymes, benzenesulfonamide derivatives can reduce intraocular pressure in glaucoma and exhibit anticancer effects by disrupting the pH balance in tumor cells .

1,4-bis(ethenyl)benzene

The mechanism of action of 1,4-bis(ethenyl)benzene in polymerization involves the formation of cross-links between polymer chains, resulting in a three-dimensional network that enhances the mechanical properties of the polymer .

Styrene

Styrene undergoes polymerization through a free-radical mechanism, where the double bond in the styrene molecule opens up and links with other styrene molecules to form long polymer chains. This process is initiated by free radicals generated by heat, light, or chemical initiators .

類似化合物との比較

Benzenesulfonamide

Benzenesulfonamide (C₆H₅SO₂NH₂) is a sulfonamide derivative with a benzene ring linked to a sulfonamide group.

1,4-Bis(ethenyl)benzene

1,4-Bis(ethenyl)benzene (C₁₀H₁₀, CAS RN: 105-06-6), also known as para-divinylbenzene, is a symmetrical aromatic hydrocarbon with two ethenyl groups at para positions. It serves as a critical linker in luminescent metal-organic frameworks (MOFs) due to its rigid, conjugated structure. , and 14 highlight its use in constructing MOFs for selective ion detection (e.g., Pd²⁺) and stimuli-responsive luminescent materials . Its photodimerization under UV light (without catalysts) further enables applications in dynamic supramolecular systems .

Styrene

Styrene (C₈H₈, ethenylbenzene, CAS RN: 100-42-5) is a vinyl-substituted benzene widely used in polymer production (e.g., polystyrene). Styrene’s single ethenyl group contrasts with 1,4-bis(ethenyl)benzene, limiting its conjugation length and reactivity in advanced materials .

Structural and Functional Comparisons

Key Findings from Research

(1) 1,4-Bis(ethenyl)benzene vs. Styrene

- Conjugation and Rigidity : The dual ethenyl groups in 1,4-bis(ethenyl)benzene enhance π-conjugation, enabling applications in MOFs and photoresponsive materials. Styrene’s single ethenyl group limits its utility to polymerization .

- Photoreactivity : 1,4-Bis(ethenyl)benzene undergoes 2+2 photodimerization in solution under low-power UV light, forming cyclobutane derivatives without catalysts. Styrene typically requires initiators for polymerization .

(2) 1,4-Bis(ethenyl)benzene vs. Pyridyl/Cyano Derivatives

- MOF Performance : Pyridyl-substituted analogs (e.g., bpeb) exhibit superior coordination with transition metals (Zn²⁺, Cu²⁺), forming MOFs with high thermal stability (up to 400°C) and tunable luminescence .

- Fluorescence Enhancement: Cyano-substituted derivatives (e.g., CS3) show redshifted emission (485 nm vs. 458 nm for unmodified analogs) due to electron-withdrawing effects, making them effective fluorescent sensors .

(3) Benzenesulfonamide Derivatives

- Sulfonamide groups generally enhance solubility and binding affinity in pharmaceuticals, contrasting with the materials-focused applications of ethenylbenzene derivatives .

生物活性

Benzenesulfonamide, along with its derivatives such as 1,4-bis(ethenyl)benzene and styrene, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological activity of these compounds, focusing on their mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Benzenesulfonamide : A sulfonamide compound characterized by the presence of a sulfonyl group attached to a benzene ring. It serves as a precursor for various pharmaceuticals.

- 1,4-bis(ethenyl)benzene : Also known as divinylbenzene, it is a polymerizable compound used in the synthesis of cross-linked polystyrene resins.

- Styrene : An aromatic hydrocarbon that is a key building block in the production of polystyrene and other copolymers.

Biological Activity Overview

The biological activity of benzenesulfonamide and its derivatives can be categorized into several key areas:

1. Anticancer Activity

Research indicates that certain benzenesulfonamide derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that some 4-thiazolone-based benzenesulfonamides can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. These compounds showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and were effective in inducing apoptosis in breast cancer cell lines such as MDA-MB-231 .

| Compound | IC50 (nM) | Apoptosis Induction |

|---|---|---|

| 4e | 10.93 | Significant |

| 4g | 25.06 | Moderate |

2. Antimicrobial Activity

Benzenesulfonamides have also been evaluated for their antimicrobial properties. In vitro studies revealed that specific derivatives exhibited significant inhibition against Staphylococcus aureus, with inhibition percentages reaching up to 80.69% at a concentration of 50 μg/mL . This suggests potential applications in treating bacterial infections.

3. Cardiovascular Effects

A study investigating the effects of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model revealed that certain derivatives can significantly reduce both parameters. Notably, the compound 4-(2-amino-ethyl)-benzenesulfonamide was particularly effective, indicating its potential role in cardiovascular therapies .

| Compound | Perfusion Pressure Reduction | Coronary Resistance Reduction |

|---|---|---|

| Benzenesulfonamide | Minimal | Minimal |

| 2,5-Dichloro-N-(4-nitrophenyl) | Moderate | Moderate |

| 4-(2-amino-ethyl)-benzenesulfonamide | Significant | Significant |

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Enzyme Inhibition : Many benzenesulfonamides act by inhibiting specific enzymes such as carbonic anhydrases, which play critical roles in tumor growth and microbial survival.

- Calcium Channel Interaction : The interaction with calcium channels has been proposed as a mechanism for cardiovascular effects, influencing vascular resistance and perfusion pressure .

Case Studies

Several case studies highlight the efficacy of benzenesulfonamides:

- A study published in the Brazilian Journal of Science demonstrated that the derivative 4-(2-amino-ethyl)-benzenesulfonamide effectively decreased perfusion pressure in isolated rat hearts, suggesting its potential therapeutic use in managing hypertension .

- Another investigation focused on the anticancer properties of thiazolone-based benzenesulfonamides, showing promising results against breast cancer cell lines through apoptosis induction and selective enzyme inhibition .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for benzenesulfonamide derivatives in academic research?

Answer:

Benzenesulfonamide derivatives are typically synthesized via:

- Nucleophilic substitution : Reacting sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) with amines or alkynes under basic conditions (NaOH, CH₂Cl₂) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in acetone/H₂O solvent systems to form triazole hybrids .

- Aziridine ring-opening : Utilizing magnetically retrievable graphene-based nanocatalysts (CoFe@rGO) for efficient, recyclable synthesis .

Key steps : Monitor reactions via TLC (e.g., chloroform:methanol 4.8:0.2), purify via column chromatography (hexane/EtOAc), and characterize using NMR .

Q. Advanced: How can catalytic systems be optimized for copper-mediated benzenesulfonamide-triazole hybrid synthesis?

Answer:

Optimization involves:

- Catalyst loading : 0.2 mmol CuSO₄·5H₂O and 0.1 mmol sodium ascorbate for balanced reactivity and minimal copper residues .

- Solvent polarity : Acetone/H₂O (1:1) enhances solubility of azide and alkyne intermediates while stabilizing Cu(I) species .

- Temperature control : Room-temperature reactions (20–25°C) prevent side reactions like alkyne oxidation .

Validation : Compare yields via HPLC or LC-MS and confirm regioselectivity with NOESY spectra .

Q. Basic: What analytical techniques are critical for characterizing styrene-containing polymers or derivatives?

Answer:

- Mass spectrometry (MS) : Identify molecular weights and fragmentation patterns (e.g., NIST-standardized electron ionization) .

- Chromatography : Use GC-MS for volatile styrene derivatives or HPLC for polar sulfonamide-styrene hybrids .

- Spectroscopy : FT-IR for sulfonyl group detection (~1350–1160 cm⁻¹) and ¹H/¹³C NMR for structural elucidation .

Q. Advanced: How do researchers resolve toxicity prediction discrepancies in benzenesulfonamide derivatives?

Answer:

Discrepancies arise from model biases (e.g., ProTox-II vs. TEST). Mitigation strategies include:

- Multi-model validation : Cross-check predictions using ≥3 tools (e.g., GUSAR for LD₅₀ variability) .

- Administration route adjustments : Intraperitoneal vs. oral dosing alters bioavailability due to lipophilicity differences (logP) .

- In vitro corroboration : Validate computational results with cell viability assays (e.g., MTT on cancer lines) .

Q. Advanced: What strategies improve the biological activity of benzenesulfonamide enzyme inhibitors?

Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to catalytic zinc in carbonic anhydrases .

- Hybridization : Combine benzenesulfonamide with triazoles or pyrazoles to target multiple enzyme pockets (e.g., acetylcholinesterase and carbonic anhydrase) .

- Docking studies : Use AutoDock Vina to predict binding affinities and optimize substituent positions .

Q. Basic: What safety protocols are essential when handling 1,4-bis(ethenyl)benzene in polymer research?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile monomers.

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure .

- Waste management : Segregate polymerized waste from reactive monomers for specialized disposal .

Q. Advanced: How do magnetically retrievable nanocatalysts enhance benzenesulfonamide synthesis?

Answer:

- Reusability : CoFe@rGO nanohybrids retain >90% activity after 5 cycles, reducing catalyst waste .

- Reaction efficiency : High surface area (≥200 m²/g) accelerates aziridine ring-opening kinetics .

- Eco-friendly synthesis : Eliminates toxic solvents (e.g., DMF) via aqueous-phase reactions .

Q. Basic: What are the key applications of styrene in material science?

Answer:

- Polymer synthesis : Radical polymerization to produce polystyrene for insulation or packaging.

- Crosslinking : Co-polymerize with 1,4-bis(ethenyl)benzene to enhance thermal stability in resins .

Q. Advanced: How to design benzenesulfonamide derivatives for environmental contaminant detection?

Answer:

- Functionalization : Attach fluorophores (e.g., anthracene) for selective recognition of pollutants via π-π stacking .

- Sensor validation : Test sensitivity in water matrices using LC-MS/MS (LOD: ~0.1 ppb) .

Q. Advanced: What computational tools predict SMYD3 interactions with benzenesulfonamide derivatives?

Answer:

特性

IUPAC Name |

benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8.C6H7NO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUSWFAQENVFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。